molecular formula C24H22FN3O3S B11428995 N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide

Cat. No.: B11428995
M. Wt: 451.5 g/mol
InChI Key: BWJCISNBCWOPMQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide is a complex organic compound that features a variety of functional groups, including fluorophenyl, thiophene, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved through the reaction of an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Thiophene Moiety: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Acetylation: The compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: Its unique structural features make it a candidate for the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the imidazolidinone ring could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-16-12-14-32-21(16)11-13-27-20(15-22(29)26-18-9-7-17(25)8-10-18)23(30)28(24(27)31)19-5-3-2-4-6-19/h2-10,12,14,20H,11,13,15H2,1H3,(H,26,29)

InChI Key

BWJCISNBCWOPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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